Sodium dipropyldithiocarbamate is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: sodium N,N-dipropylcarbamodithioate. Its chemical identity is further clarified through the following data:
The compound’s nomenclature derives from its functional groups: the dithiocarbamate moiety (-S2CN-) and the two propyl chains attached to the nitrogen atom. The "sodium" designation reflects the counterion stabilizing the anionic dithiocarbamate group .
The molecular structure of sodium dipropyldithiocarbamate consists of a central carbamodithioate group (S2C-N) bonded to two propyl chains and a sodium ion. Key structural features include:
The compound’s crystallographic data, though not fully resolved in public literature, aligns with related dithiocarbamates, which often form monoclinic or orthorhombic crystal systems .
The development of sodium dipropyldithiocarbamate is intertwined with the broader history of dithiocarbamate chemistry:
While the exact date of its first synthesis remains undocumented, its technological adoption parallels the growth of organosulfur chemistry in the late 20th century .
The fundamental synthetic pathway for sodium dipropyldithiocarbamate involves the nucleophilic attack of dipropylamine on carbon disulfide in the presence of a base, followed by salt formation with sodium hydroxide [1] [2]. This condensation mechanism proceeds through a well-established two-step process where the initial nucleophilic addition forms an intermediate dithiocarbamic acid derivative [7] [8].
The reaction mechanism initiates with the deprotonation of dipropylamine by the alkaline medium, generating an amine anion that exhibits enhanced nucleophilicity [2] [7]. The nucleophilic nitrogen atom subsequently attacks the electrophilic carbon center of carbon disulfide, forming a zwitterionic intermediate [8]. This intermediate rapidly undergoes proton transfer to yield the dithiocarbamic acid, which immediately reacts with sodium hydroxide to produce the desired sodium dipropyldithiocarbamate salt [1] [21].
Kinetic studies have demonstrated that the reaction follows second-order kinetics, being first-order with respect to both the amine and carbon disulfide concentrations [8] [27]. The rate-determining step involves the initial nucleophilic attack, with the reaction rate being significantly influenced by the basicity of the reaction medium [7] [8]. Temperature studies indicate that the condensation reaction exhibits activation energies ranging from 45 to 65 kilojoules per mole, depending on the specific reaction conditions employed [8].
The mechanism can be enhanced through careful control of reaction parameters, with optimal conditions typically involving temperatures between 0 and 25 degrees Celsius to minimize side reactions while maintaining reasonable reaction rates [1] [2]. The use of ice-bath conditions during the initial stages helps control the exothermic nature of the nucleophilic addition and promotes the formation of crystalline products [2].
The precipitation step in sodium dipropyldithiocarbamate synthesis relies on the metathesis reaction between the in-situ generated dithiocarbamic acid and sodium hydroxide [1] [10]. This process involves the formation of an ionic compound through the neutralization of the acidic dithiocarbamate functionality with the sodium base [2] [10].
The precipitation mechanism proceeds through the formation of a sodium-sulfur coordinate bond, where the sodium cation interacts with the negatively charged sulfur atoms of the dithiocarbamate anion [10] [11]. The resulting ionic compound exhibits limited solubility in organic solvents but demonstrates high solubility in polar protic solvents such as water and methanol [12] [14].
Optimal precipitation conditions require careful pH control, typically maintaining alkaline conditions between pH 8 and 12 to ensure complete conversion of the dithiocarbamic acid to its sodium salt [9] [11]. The precipitation process is often enhanced by the addition of controlled amounts of water, which promotes crystal nucleation and growth while preventing the formation of amorphous precipitates [1] [2].
The particle size and morphology of the precipitated sodium dipropyldithiocarbamate can be controlled through manipulation of precipitation parameters including temperature, stirring rate, and supersaturation levels [10]. Industrial applications often require specific particle size distributions to ensure optimal handling and processing characteristics [10] [16].
Industrial production of sodium dipropyldithiocarbamate typically employs continuous or semi-continuous reactor systems designed to handle large-scale synthesis while maintaining product quality and consistency [10] [16]. These processes incorporate advanced process control systems to monitor and adjust critical parameters such as temperature, pH, and reactant feed rates [10].
Modern industrial facilities utilize multi-stage reactor configurations where the initial condensation reaction occurs in a primary reactor, followed by precipitation and product recovery in secondary vessels [10] [16]. This staged approach allows for better control of reaction kinetics and product quality while maximizing overall process efficiency [16].
The industrial synthesis process typically begins with the preparation of standardized reactant solutions, where dipropylamine and sodium hydroxide are dissolved in appropriate solvents to achieve consistent concentrations [10]. Carbon disulfide is then introduced in a controlled manner to manage the exothermic reaction and prevent thermal runaway conditions [16].
Temperature control systems in industrial reactors maintain optimal reaction conditions through the use of heat exchangers and temperature monitoring systems [10] [16]. The continuous removal of reaction heat is essential for maintaining product quality and preventing the formation of unwanted by-products that can occur at elevated temperatures [16].
Product recovery in industrial processes involves sophisticated separation techniques including crystallization, filtration, and drying operations [10] [16]. These unit operations are designed to produce sodium dipropyldithiocarbamate with consistent purity levels and physical properties suitable for downstream applications [16].
Quality control measures in industrial production include real-time monitoring of product composition, particle size distribution, and physical properties [16]. Advanced analytical techniques such as infrared spectroscopy and nuclear magnetic resonance are employed to ensure product consistency and identify potential process deviations [6] [16].
| Parameter | Optimal Range | Effect on Yield | Industrial Considerations |
|---|---|---|---|
| Stoichiometric Ratio (Amine:Carbon Disulfide:Base) | 1:1.2:1.0 to 1:1.5:1.2 | Excess carbon disulfide improves yield | Cost-effective ratio balancing yield and waste |
| Temperature Optimization | 20-60°C for laboratory scale | Higher temperature increases rate but may reduce selectivity | Energy efficiency versus reaction rate |
| pH Control | 8-12 (alkaline conditions) | Alkaline pH essential for nucleophilic attack | Buffer systems for consistent pH |
| Reaction Time | 2-6 hours for completion | Longer time ensures completion | Continuous versus batch processing |
| Solvent Selection | Polar protic solvents preferred | Affects solubility and reaction rate | Solvent recovery and recycling |
| Catalyst Loading | 2-10% (when applicable) | Catalyzes formation and improves yield | Catalyst separation and reuse |
| Stirring Rate | 200-400 rpm | Enhances mass transfer | Scale-up mixing considerations |
The choice of solvent system significantly impacts the efficiency and selectivity of sodium dipropyldithiocarbamate synthesis [12] [13]. Polar protic solvents such as water, methanol, and ethanol demonstrate superior performance due to their ability to stabilize ionic intermediates and facilitate the nucleophilic substitution mechanism [12] [14].
Water-based solvent systems offer several advantages including environmental compatibility, cost-effectiveness, and ease of product recovery [12] [14]. The high dielectric constant of water promotes the ionization of reactants and stabilizes the charged transition states involved in the condensation mechanism [14]. However, the use of aqueous systems requires careful control of water content to prevent hydrolysis reactions that can reduce product yield [12].
Mixed solvent systems combining water with organic co-solvents such as ethanol or methanol provide enhanced solubility for organic reactants while maintaining the benefits of aqueous media [1] [12]. These systems allow for better control of reaction kinetics and can improve product crystallization characteristics [12] [14].
The solvent selection also influences the physical properties of the final product, including particle size, morphology, and purity [12] [13]. Polar aprotic solvents such as dimethyl sulfoxide can be employed in specialized applications but may require additional purification steps due to their tendency to form coordination complexes with the product [7] [12].
Recent developments in green chemistry have promoted the use of environmentally benign solvent systems including polyethylene glycol-based media and ionic liquids [15] [26]. These alternative solvents offer improved sustainability profiles while maintaining or enhancing reaction efficiency [15] [18].
The optimization of stoichiometric ratios in sodium dipropyldithiocarbamate synthesis requires careful consideration of reaction thermodynamics and kinetics [1] [8]. The molar ratio of dipropylamine to carbon disulfide typically ranges from 1:1.2 to 1:1.5, with excess carbon disulfide promoting complete conversion of the amine substrate [1] [21].
Experimental studies have demonstrated that slight excesses of carbon disulfide improve reaction yields by driving the equilibrium toward product formation and minimizing the reversibility of the condensation reaction [1] [8]. However, excessive amounts of carbon disulfide can lead to side reactions and complicate product purification procedures [8].
The base-to-amine ratio is typically maintained at 1:1 to 1.2:1 to ensure adequate deprotonation of the amine while avoiding excessive alkalinity that might promote unwanted side reactions [1] [2]. The optimal ratio depends on the specific base employed, with stronger bases requiring lower stoichiometric ratios [10] [11].
Kinetic modeling studies have shown that the reaction rate is maximized when the carbon disulfide concentration is maintained at approximately 20-50% excess relative to the stoichiometric requirement [8]. This excess compensates for the volatility of carbon disulfide and ensures consistent reaction conditions throughout the synthesis process [1] [8].
Industrial optimization often involves economic considerations where the cost of raw materials must be balanced against product yield and quality requirements [10] [16]. Computer-based optimization algorithms are frequently employed to determine optimal stoichiometric ratios that maximize profitability while meeting product specifications [16].
| Green Approach | Environmental Benefit | Technical Advantage | Implementation Status |
|---|---|---|---|
| Solvent-free Synthesis | Eliminates organic solvent waste | Simplified workup procedures | Laboratory scale demonstrated |
| Water-based Systems | Uses environmentally benign solvent | Enhanced safety profile | Widely implemented |
| Polyethylene glycol-mediated Synthesis | Recyclable reaction medium | Improved product yields | Emerging technology |
| Microwave Assistance | Reduced energy consumption | Faster reaction rates | Industrial applications growing |
| One-pot Reactions | Minimizes reaction steps and waste | Reduced purification steps | Standard practice |
| Catalyst Recovery | Reduces catalyst waste | Lower operational costs | Technology development stage |
| Atom Economy Optimization | Maximizes product incorporation | Higher efficiency | Process optimization focus |
Modern green chemistry approaches to sodium dipropyldithiocarbamate synthesis emphasize the reduction of environmental impact while maintaining or improving synthetic efficiency [15] [18]. These methodologies incorporate principles of atom economy, waste minimization, and the use of environmentally benign reagents and solvents [15] [26].
Solvent-free synthesis methods have been developed that eliminate the need for organic solvents by conducting the reaction under neat conditions or using the reactants themselves as the reaction medium [15] [26]. These approaches significantly reduce waste generation and simplify product isolation procedures while often providing improved yields compared to traditional solvent-based methods [26].
The implementation of polyethylene glycol-mediated synthesis represents a significant advancement in green dithiocarbamate chemistry [15] [26]. This approach utilizes polyethylene glycol as both solvent and catalyst, providing a recyclable reaction medium that can be recovered and reused multiple times without significant loss of activity [26]. The polyethylene glycol system also enhances reaction rates and selectivity while reducing overall process costs [15] [26].
Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [15]. The use of microwave irradiation dramatically reduces reaction times while often improving product yields and purity [15]. This technology is particularly beneficial for industrial applications where energy costs represent a significant fraction of overall production expenses [15] [16].
One-pot multicomponent synthesis strategies have been developed that combine multiple reaction steps into a single vessel, thereby reducing waste generation and simplifying purification procedures [15] [18]. These approaches often employ catalytic systems that promote the formation of dithiocarbamate products directly from simple starting materials in a single operation [18] [26].
The development of recyclable catalytic systems represents another important aspect of green dithiocarbamate synthesis [15] [18]. These systems employ heterogeneous catalysts or catalyst recovery methods that allow for the reuse of expensive catalytic materials while maintaining high levels of activity and selectivity [18].
Sodium dipropyldithiocarbamate represents a well-characterized organosulfur compound with distinctive physicochemical properties. The compound possesses the molecular formula C₇H₁₄NNaS₂, corresponding to a molecular weight of 199.313 grams per mole [1]. The exact mass determination through high-resolution mass spectrometry establishes the precise value at 199.047 atomic mass units [1]. The compound is officially registered under Chemical Abstracts Service number 4143-50-4 [1].
Elemental compositional analysis reveals a characteristic distribution of constituent atoms. Carbon accounts for 42.21% of the total molecular mass, primarily distributed across the propyl substituents and the central dithiocarbamate moiety [1]. Hydrogen content comprises 7.08% of the molecular weight, predominantly present in the aliphatic propyl chains [1]. Nitrogen contributes 7.03% to the overall composition, localized within the central dithiocarbamate functionality [1]. The sodium cation represents 11.53% of the molecular mass [1]. Sulfur atoms constitute the most significant heteroatomic contribution at 32.17% of the total molecular weight, reflecting the presence of two sulfur atoms within the dithiocarbamate core structure [1].
| Parameter | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C₇H₁₄NNaS₂ | Chemical database [1] |
| Molecular Weight (g/mol) | 199.313 | Computed [1] |
| Exact Mass | 199.047 | Mass spectrometry [1] |
| CAS Number | 4143-50-4 | Chemical registry [1] |
| Carbon Content (%) | 42.21 | Elemental analysis [1] |
| Hydrogen Content (%) | 7.08 | Elemental analysis [1] |
| Nitrogen Content (%) | 7.03 | Elemental analysis [1] |
| Sodium Content (%) | 11.53 | Elemental analysis [1] |
| Sulfur Content (%) | 32.17 | Elemental analysis [1] |
The solubility characteristics of sodium dipropyldithiocarbamate demonstrate significant dependence on solvent polarity and chemical compatibility. In aqueous systems at 25°C, the compound exhibits high solubility exceeding 10 grams per 100 milliliters, reflecting its ionic nature and the hydrophilic character of the sodium cation [2] [3]. This aqueous solubility demonstrates remarkable stability under alkaline conditions, which is characteristic of sodium dithiocarbamate salts generally [2] [4].
Polar organic solvents display moderate compatibility with sodium dipropyldithiocarbamate. Both methanol and ethanol demonstrate moderate solubility profiles, reflecting the polar character of these alcoholic solvents and their ability to solvate ionic species through hydrogen bonding interactions [5] [6]. The solubility in these polar solvents increases proportionally with temperature elevation, indicating endothermic dissolution processes [7].
| Solvent System | Solubility | pH Effect | Temperature Dependence |
|---|---|---|---|
| Water (25°C) | High (>10 g/100 mL) | Stable in alkaline [2] | Increases with temperature [7] |
| Methanol | Moderate | N/A | Increases [5] |
| Ethanol | Moderate | N/A | Increases [5] |
| Acetone | Low | N/A | Slight increase |
| Dichloromethane | Low | N/A | Minimal change |
| Chloroform | Low | N/A | Minimal change |
| Hexane | Insoluble | N/A | No change [8] |
| Diethyl ether | Very low | N/A | Minimal change |
Moderately polar solvents such as acetone exhibit limited solubility for sodium dipropyldithiocarbamate, with only slight increases observed upon temperature elevation. Low polarity halogenated solvents including dichloromethane and chloroform demonstrate poor solvation capacity for the ionic dithiocarbamate salt. Nonpolar solvents represent the least compatible medium, with hexane showing complete insolubility regardless of temperature variations [8]. Diethyl ether displays very limited solubility due to its moderate polarity and poor ionic solvation capacity.
Thermal characterization of sodium dipropyldithiocarbamate reveals complex decomposition behavior typical of organometallic dithiocarbamate compounds. Differential scanning calorimetry analysis indicates melting point temperatures ranging from 95 to 98°C under both air and nitrogen atmospheres [9] [10] [11]. This melting point range reflects the crystalline nature of the hydrated salt form and demonstrates consistency across different atmospheric conditions.
Thermogravimetric analysis reveals multistage decomposition processes initiating at temperatures between 250 and 300°C [9] [11]. The thermal decomposition pathway exhibits characteristic features consistent with dithiocarbamate degradation mechanisms. The initial mass loss stage accounts for 65 to 70% of the total sample mass, representing rapid decomposition of the organic dithiocarbamate framework [9] [11]. This primary decomposition stage involves cleavage of carbon-nitrogen bonds and elimination of organic fragments including propylamine derivatives [12] [9].
| Property | Value Range | Method | Atmosphere |
|---|---|---|---|
| Melting Point (°C) | 95-98 [10] [11] | DSC | Air/N₂ |
| Decomposition Temperature (°C) | 250-300 [9] [11] | TGA | Air/N₂ |
| First Mass Loss (%) | 65-70 [9] [11] | TGA | Air/N₂ |
| Second Mass Loss (%) | 25-30 [9] | TGA | Air/N₂ |
| Final Residue (%) | 5-10 [9] | TGA | Air |
| Activation Energy (kJ/mol) | 33.8-188.3 [9] | Kinetic analysis | Various |
The secondary decomposition stage encompasses 25 to 30% additional mass loss, corresponding to further degradation of sulfur-containing fragments and carbonaceous residues [9]. Under oxidative atmospheres, the final thermal treatment yields 5 to 10% residual mass, primarily consisting of sodium sulfate and minor carbonaceous deposits [9] [11]. The kinetic analysis of thermal decomposition reveals activation energy values spanning 33.8 to 188.3 kilojoules per mole, reflecting the diverse bond-breaking processes involved in the thermal degradation pathway [9].
Crystallographic investigations of sodium dipropyldithiocarbamate reveal structural characteristics consistent with hydrated dithiocarbamate salts. The compound typically crystallizes from aqueous solutions incorporating water molecules within the crystal lattice structure [4] [13]. Similar to related sodium dithiocarbamate derivatives, sodium dipropyldithiocarbamate likely adopts hydrated crystalline forms containing three to four water molecules per formula unit [5] [4] [13].
Structural analysis of analogous mercury dipropyldithiocarbamate complexes provides insights into the coordination geometry and bonding characteristics of the dipropyldithiocarbamate ligand [14] [15]. Single-crystal X-ray diffraction studies demonstrate that the dithiocarbamate moiety coordinates through both sulfur atoms in a bidentate chelating mode [14] [16]. The sulfur-carbon bond lengths within the dithiocarbamate fragment exhibit delocalization characteristics, with bond distances indicating significant contribution from the thioureide resonance structure [17].
The crystalline packing arrangement involves hydrogen bonding interactions between coordinated water molecules and neighboring dithiocarbamate units [4] [18]. These intermolecular interactions contribute to the overall crystal stability and influence the thermal decomposition characteristics observed in thermogravimetric studies [19] [18]. The hydrated nature of the crystalline form accounts for the observed water elimination bands in infrared spectroscopic analysis and the initial mass loss events during thermal decomposition [19] [18].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for sodium dipropyldithiocarbamate through characteristic chemical shift patterns. Proton nuclear magnetic resonance analysis reveals distinct resonance signals corresponding to the propyl substituents attached to the nitrogen atom [20] [21] [22]. The methyl groups of the propyl chains appear as triplet signals in the 0.9 to 1.1 parts per million region, reflecting coupling with adjacent methylene protons [23] [22].
The methylene protons of the propyl chains generate characteristic multiplet patterns between 1.5 and 1.7 parts per million, representing the central CH₂ groups of the propyl substituents [23] [22]. The nitrogen-bound methylene protons produce triplet signals in the 3.6 to 3.8 parts per million range, demonstrating the electron-withdrawing influence of the nitrogen atom and the dithiocarbamate functionality [20] [22].
| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H NMR | 0.9-1.1 (t) | CH₃ groups [23] [22] | Triplet | 6H |
| ¹H NMR | 1.5-1.7 (m) | CH₂ groups [23] [22] | Multiplet | 4H |
| ¹H NMR | 3.6-3.8 (t) | N-CH₂ groups [20] [22] | Triplet | 4H |
| ¹³C NMR | 11-13 | CH₃ carbons [21] | Singlet | 2C |
| ¹³C NMR | 20-22 | CH₂ carbons [21] | Singlet | 2C |
| ¹³C NMR | 190-210 | C=S carbon [21] [24] | Singlet | 1C |
Carbon-13 nuclear magnetic resonance spectroscopy confirms the structural assignment through characteristic carbon chemical shifts. The methyl carbons of the propyl groups resonate between 11 and 13 parts per million, typical for aliphatic terminal methyl groups [21]. The methylene carbons appear between 20 and 22 parts per million, consistent with alkyl chain carbons α to nitrogen [21]. The thiocarbonyl carbon produces a distinctive downfield signal between 190 and 210 parts per million, characteristic of the dithiocarbamate C=S functionality [21] [24].
Infrared spectroscopic analysis of sodium dipropyldithiocarbamate reveals characteristic vibrational bands that confirm the structural features and coordination environment. The spectrum exhibits strong, broad absorption bands between 3422 and 3250 cm⁻¹, corresponding to O-H stretching vibrations of associated water molecules within the hydrated crystal structure [18]. These water bands provide evidence for the hydrated nature of the crystalline salt [19] [18].
Aliphatic C-H stretching vibrations appear as medium-intensity bands between 2936 and 3008 cm⁻¹, reflecting the presence of propyl substituents [18] [25]. The most characteristic absorption region for dithiocarbamate compounds occurs between 1450 and 1550 cm⁻¹, corresponding to C-N stretching vibrations of the thioureide form [24] [18] [26]. This band demonstrates the partial double-bond character of the carbon-nitrogen bond within the dithiocarbamate functionality, resulting from resonance delocalization between the amine and thioureide canonical structures [24] [18].
| Frequency Range (cm⁻¹) | Assignment | Intensity | Character |
|---|---|---|---|
| 3422-3250 | O-H stretching (water) [18] | Strong, broad | Associated water [19] |
| 2936-3008 | C-H stretching [18] | Medium | Aliphatic C-H [25] |
| 1450-1550 | C-N stretching (thioureide) [24] [18] | Strong | Delocalized bond [26] |
| 1484 | C-N stretching (specific) [18] | Medium | Thioureide form [24] |
| 950-1000 | C-S stretching [24] [18] | Medium | C-S bond [26] |
| 968 | C-S stretching (specific) [18] | Medium | Symmetric stretch [24] |
| 350-450 | Na-S stretching [24] | Weak | Metal-ligand [26] |
A specific C-N stretching band appears at 1484 cm⁻¹, providing definitive identification of the thioureide resonance contribution [18]. The C-S stretching region between 950 and 1000 cm⁻¹ contains medium-intensity bands characteristic of the dithiocarbamate sulfur-carbon bonds [24] [18] [26]. A specific symmetric C-S stretching vibration at 968 cm⁻¹ confirms the bidentate coordination mode of the dithiocarbamate ligand [18]. Weak absorption bands between 350 and 450 cm⁻¹ correspond to sodium-sulfur stretching vibrations, providing evidence for ionic interactions between the sodium cation and the dithiocarbamate anion [24] [26].
Mass spectrometric analysis of sodium dipropyldithiocarbamate reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into decomposition pathways [27] [28] [29]. The molecular ion appears at m/z 199, corresponding to the intact molecular cation, typically observed with 15 to 25% relative intensity [30] [31]. This molecular ion demonstrates moderate stability under electron impact ionization conditions [30].
The base peak in the mass spectrum occurs at m/z 184, representing loss of a methyl group from the molecular ion [28] [29]. This primary fragmentation pathway demonstrates 100% relative intensity and indicates preferential cleavage of C-H bonds within the propyl substituents [29]. Secondary fragmentation produces an ion at m/z 156, corresponding to loss of a complete propyl group (C₃H₇) from the molecular ion, observed with 40 to 60% relative intensity [28] [29].
| m/z Value | Ion Assignment | Relative Intensity (%) | Fragmentation Type | Significance |
|---|---|---|---|---|
| 199 | [M]⁺ (molecular ion) [30] | 15-25 | Molecular ion [31] | Parent compound |
| 184 | [M-CH₃]⁺ [28] [29] | 100 (base peak) | Methyl loss [29] | Primary fragmentation |
| 156 | [M-C₃H₇]⁺ [28] [29] | 40-60 | Propyl loss [29] | Alkyl chain loss |
| 131 | [M-C₃H₆-CH₃]⁺ [29] | 20-35 | Multiple losses [29] | Rearrangement |
| 76 | [CS₂]⁺ [30] [31] | 80-95 | CS₂ elimination [30] | Characteristic DTC |
| 58 | [C₃H₆N]⁺ [28] | 45-65 | Amine fragment [29] | Nitrogen fragment |
| 44 | [CS]⁺ [30] | 25-40 | Thiocarbonyl [31] | Sulfur fragment |
Complex rearrangement processes generate an ion at m/z 131, representing sequential loss of propylene and methyl fragments, observed with 20 to 35% relative intensity [29]. The highly characteristic carbon disulfide elimination produces an intense ion at m/z 76, appearing with 80 to 95% relative intensity [30] [31]. This CS₂⁺ fragment represents a diagnostic marker for dithiocarbamate compounds and confirms the presence of the characteristic sulfur-containing functionality [30] [31].